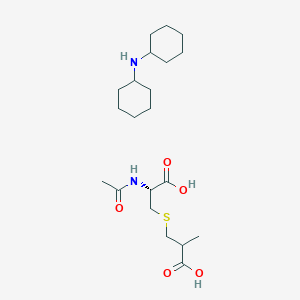
N-Acetyl-S-(2-carboxypropyl)-L-cysteine Bis(dicyclohexylammonium) Salt(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt is a compound that has garnered interest in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt typically involves the acetylation of S-(2-Carboxypropyl)glutathione. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a biomarker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt involves its interaction with cellular thiol groups. It can modulate redox reactions within cells, influencing various metabolic pathways. The compound targets enzymes involved in oxidative stress responses, thereby exerting its effects on cellular health .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-S-(2-carboxypropyl)-L-cysteine: A closely related compound with similar metabolic pathways.
S-(2-Carboxypropyl)glutathione: The precursor to N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt.
N-Acetylcysteine: Another acetylated thiol compound with antioxidant properties.
Uniqueness
N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt is unique due to its specific acetylation pattern and its ability to form stable bis(dicyclohexylammonium) salts. This stability enhances its utility in various applications, particularly in analytical and medicinal chemistry .
Eigenschaften
Molekularformel |
C21H38N2O5S |
|---|---|
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H15NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h11-13H,1-10H2;5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t;5?,7-/m.0/s1 |
InChI-Schlüssel |
ONFHBFMBJFROJS-IAFXWLLWSA-N |
Isomerische SMILES |
CC(CSC[C@@H](C(=O)O)NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(CSCC(C(=O)O)NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)

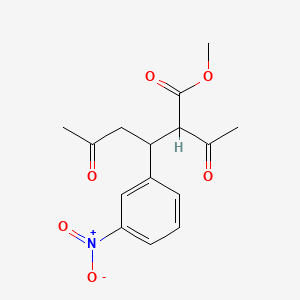
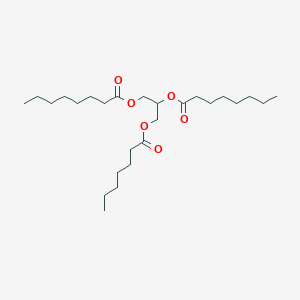
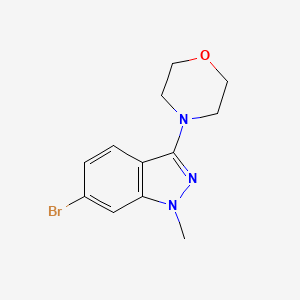
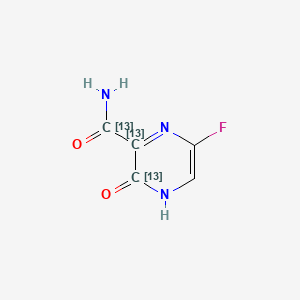

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
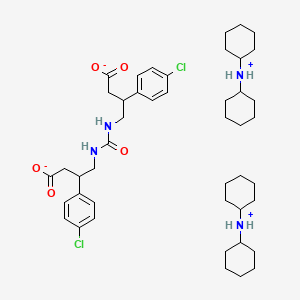

![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)

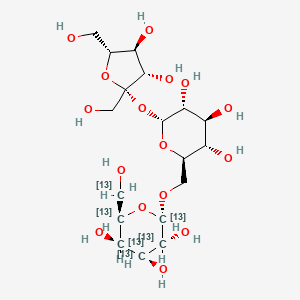
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
